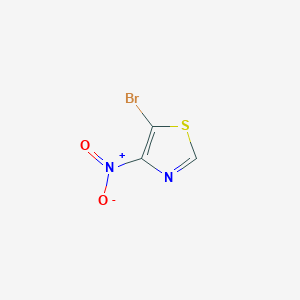
4-Bromo-1-fluoro-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-fluoro-2-naphthoic acid is a chemical compound with the CAS Number: 1802154-58-0 . It has a molecular weight of 269.07 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1ccc(Br)c2ccccc12 . The InChI code for this compound is 1S/C11H6BrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) . Physical And Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Applications De Recherche Scientifique
4-Bromo-1-fluoro-2-naphthoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as 4-bromo-1-fluoro-2-naphthol, this compound esters, and this compound amides. It has also been used as a reagent for the synthesis of a range of pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-fluoro-1-naphthoic acid, is known to inhibit yersinia ptp yoph . The role of YopH is to dephosphorylate proteins, thereby disrupting signal transduction in host cells .
Mode of Action
If it acts similarly to 4-Fluoro-1-naphthoic acid, it may interact with its target by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
If it shares a similar mechanism with 4-fluoro-1-naphthoic acid, it might affect the signal transduction pathways in host cells by inhibiting the function of yersinia ptp yoph .
Result of Action
If it acts similarly to 4-Fluoro-1-naphthoic acid, it may disrupt signal transduction in host cells by inhibiting the function of Yersinia PTP YopH .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-bromo-1-fluoro-2-naphthoic acid in laboratory experiments is its relative stability and low toxicity. It is also relatively easy to obtain and is soluble in organic solvents, which makes it easy to work with. However, it is important to note that this compound is a strong acid, and therefore it should be handled with care. In addition, it is important to note that this compound can be corrosive, and therefore proper safety precautions should be taken when working with it.
Orientations Futures
The future directions for 4-bromo-1-fluoro-2-naphthoic acid research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential uses of this compound in the synthesis of other organic compounds, as well as its potential as a reagent for the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential of this compound as a catalyst for organic reactions.
Méthodes De Synthèse
4-Bromo-1-fluoro-2-naphthoic acid can be synthesized from 4-bromo-1-fluoro-2-naphthol by reaction with acetic anhydride and pyridine. The reaction is conducted at a temperature of 80-90°C for 1-2 hours and yields a product with a purity of 99%. This method is simple and efficient, and the product can be purified by recrystallization.
Safety and Hazards
The safety data sheet for a similar compound, 4-Bromo-1-naphthoic acid, indicates that it is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Analyse Biochimique
Biochemical Properties
It is known that brominated and fluorinated compounds often interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have significant impacts on cellular function and metabolism.
Molecular Mechanism
Brominated and fluorinated compounds are known to interact with biomolecules in various ways, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and is stable under normal conditions .
Metabolic Pathways
Brominated and fluorinated compounds are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that the compound is a solid and is stable under normal conditions .
Subcellular Localization
It is known that the compound is a solid and is stable under normal conditions .
Propriétés
IUPAC Name |
4-bromo-1-fluoronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLKZNNEDKVYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)







